1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a propoxy group linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene typically involves multiple steps. One common method is the nucleophilic substitution reaction where 1-chloro-3-bromobenzene reacts with 3-(3-methoxyphenoxy)propyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzene.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated compounds or reduced aromatic rings.
Scientific Research Applications
1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
- 1-chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene
- 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene
Uniqueness
1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group can enhance its solubility and alter its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-6-3-8-16(12-14)20-10-4-9-19-15-7-2-5-13(17)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUSFLAXNISCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.